molecular formula C6H10FN B13525305 1-Fluorospiro[2.3]hexan-5-amine

1-Fluorospiro[2.3]hexan-5-amine

Cat. No.: B13525305
M. Wt: 115.15 g/mol
InChI Key: CWKKVZZVFUEHKN-UHFFFAOYSA-N
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Description

1-Fluorospiro[23]hexan-5-amine is a chemical compound characterized by a spirocyclic structure, where a fluorine atom is attached to a spiro[23]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluorospiro[2.3]hexan-5-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the fluorine atom and the amine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable cyclopropane derivative with a fluorinating agent can yield the desired spirocyclic compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or nickel complexes .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This can include continuous flow processes where reactants are continuously fed into a reactor, and the product is continuously removed. Such methods can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Fluorospiro[2.3]hexan-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

1-Fluorospiro[2.3]hexan-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluorospiro[2.3]hexan-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the spirocyclic structure can influence its stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorospiro[2.3]hexan-5-amine
  • 1-Chlorospiro[2.3]hexan-5-amine
  • 1-Bromospiro[2.3]hexan-5-amine

Uniqueness

1-Fluorospiro[2.3]hexan-5-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

2-fluorospiro[2.3]hexan-5-amine

InChI

InChI=1S/C6H10FN/c7-5-3-6(5)1-4(8)2-6/h4-5H,1-3,8H2

InChI Key

CWKKVZZVFUEHKN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC2F)N

Origin of Product

United States

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